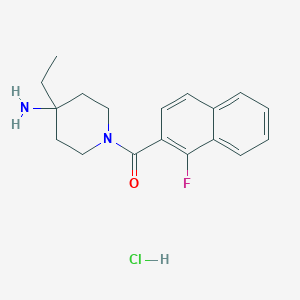

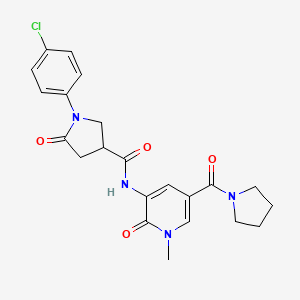

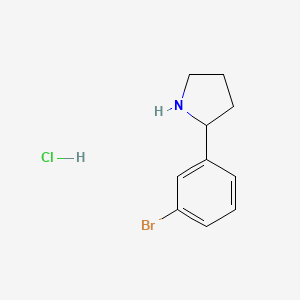

![molecular formula C28H26N4O3 B2815596 1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-22-5](/img/structure/B2815596.png)

1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains several functional groups including a tert-butyl group, an ethoxy group, a nitro group, and a pyrazolo[4,3-c]quinoline group. These groups can potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the starting materials available. It might involve reactions such as nitration, alkylation, and the formation of the pyrazolo[4,3-c]quinoline ring system .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky group that could potentially influence the overall shape of the molecule. The ethoxy group could participate in hydrogen bonding, and the nitro group is a strong electron-withdrawing group that could influence the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The nitro group could potentially be reduced to an amine, and the ethoxy group could potentially be hydrolyzed to form an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, and the presence of the tert-butyl group could increase its hydrophobicity .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

This compound, part of the pyrazolo[4,3-c]quinoline family, is a subject of interest due to its structural complexity and potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The scientific community has developed methods for synthesizing pyrazolo[4,3-c]quinoline derivatives, demonstrating their versatility and applicability.

Novel Synthesis Methods : Researchers have explored novel synthetic pathways to create various pyrazolo[4,3-c]quinoline derivatives. These methods emphasize the synthesis's efficiency and potential for creating materials for optoelectronic devices or as pharmacophores in drug development (Danel et al., 2017).

Chemical Modification for Biological Activity : Derivatives of pyrazolo[4,3-c]quinoline have been synthesized to explore their biological activities. For instance, some derivatives have been evaluated for their anti-inflammatory effects by inhibiting nitric oxide production in cell models, suggesting potential as anti-inflammatory agents (Tseng et al., 2018).

Regioselective Multicomponent Synthesis : Regio- and chemoselective multicomponent synthesis protocols have been developed for the construction of pyrazoloquinolinones and related compounds. This approach allows for precise control over the substitution pattern on the quinoline nucleus, facilitating the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Chebanov et al., 2008).

Exploration of Photophysical Properties : The photophysical properties of pyrazolo[4,3-c]quinoline derivatives have been studied, revealing their potential as fluorophores for imaging applications. The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores demonstrates their utility in designing new imaging agents with improved performance (Padalkar & Sekar, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c1-5-35-22-14-15-25-23(16-22)27-24(17-29-25)26(18-6-10-21(11-7-18)32(33)34)30-31(27)20-12-8-19(9-13-20)28(2,3)4/h6-17H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPWRSWVXVLMNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

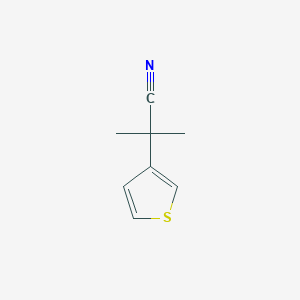

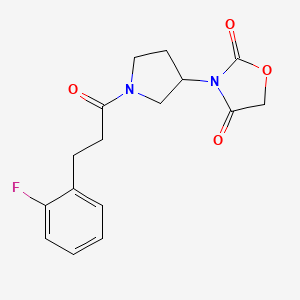

![1-(4,4-Dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2815518.png)

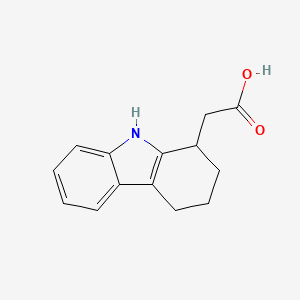

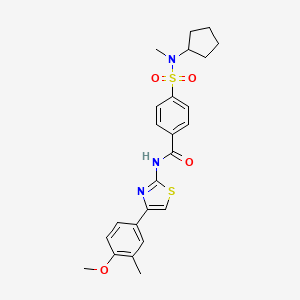

![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)

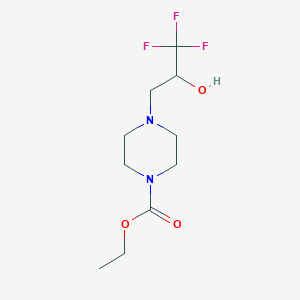

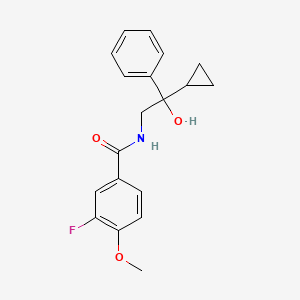

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)

![4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2815530.png)